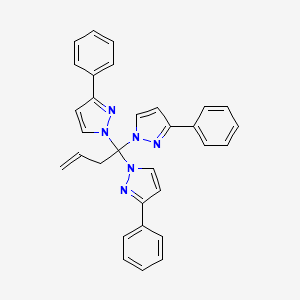
1H-Pyrazole, 1,1',1''-(3-butenylidyne)tris[3-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrazole, 1,1’,1’'-(3-butenylidyne)tris[3-phenyl- is a complex organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by its three phenyl groups and a butenylidyne linkage, making it a trisubstituted pyrazole derivative. Pyrazoles are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science .
Méthodes De Préparation
The synthesis of 1H-Pyrazole, 1,1’,1’'-(3-butenylidyne)tris[3-phenyl- typically involves the cyclocondensation of α, β-unsaturated carbonyl compounds with substituted hydrazines. One efficient method includes using a catalyst such as H3[PW12O40]/SiO2 under microwave irradiation and solvent-free conditions. This method offers high yields (74-90%) and environmentally friendly reaction conditions . Industrial production methods may involve similar catalytic processes, ensuring scalability and cost-effectiveness.
Analyse Des Réactions Chimiques
1H-Pyrazole, 1,1’,1’'-(3-butenylidyne)tris[3-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Applications De Recherche Scientifique
1H-Pyrazole, 1,1’,1’'-(3-butenylidyne)tris[3-phenyl- has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of advanced materials with unique electronic and optical properties.
Mécanisme D'action
The mechanism of action of 1H-Pyrazole, 1,1’,1’'-(3-butenylidyne)tris[3-phenyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
1H-Pyrazole, 1,1’,1’'-(3-butenylidyne)tris[3-phenyl- can be compared with other trisubstituted pyrazoles, such as:
1,3,5-Tris(1-phenyl-1H-pyrazol-5-yl)benzene: Similar in structure but with different substituents, leading to variations in reactivity and applications.
1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid ethyl ester: Another pyrazole derivative with distinct functional groups, affecting its chemical behavior and uses
Propriétés
Numéro CAS |
558477-42-2 |
|---|---|
Formule moléculaire |
C31H26N6 |
Poids moléculaire |
482.6 g/mol |
Nom IUPAC |
1-[1,1-bis(3-phenylpyrazol-1-yl)but-3-enyl]-3-phenylpyrazole |
InChI |
InChI=1S/C31H26N6/c1-2-21-31(35-22-18-28(32-35)25-12-6-3-7-13-25,36-23-19-29(33-36)26-14-8-4-9-15-26)37-24-20-30(34-37)27-16-10-5-11-17-27/h2-20,22-24H,1,21H2 |
Clé InChI |
OJDFMGJVFADUPT-UHFFFAOYSA-N |
SMILES canonique |
C=CCC(N1C=CC(=N1)C2=CC=CC=C2)(N3C=CC(=N3)C4=CC=CC=C4)N5C=CC(=N5)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-chloro-N-[4-(dibutylsulfamoyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B12572046.png)
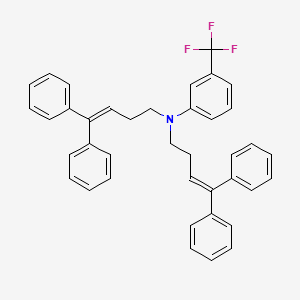
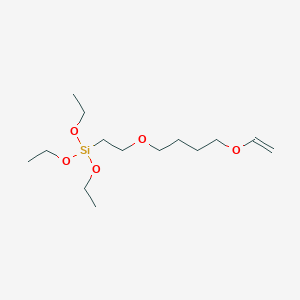
![Phenol, 3-[(2-bromo-2-propenyl)oxy]-](/img/structure/B12572061.png)
![[(1R,4R,7S)-2-(Hydroxyimino)-1,7-dimethylbicyclo[2.2.1]heptan-7-yl]acetonitrile](/img/structure/B12572063.png)
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 5-(methylsulfonyl)-, methyl ester](/img/structure/B12572077.png)

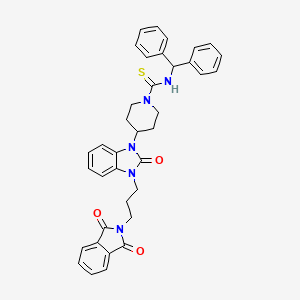
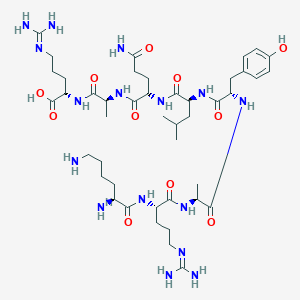
![4-[2-(4-Bromophenyl)ethenyl]-N,N-dioctylaniline](/img/structure/B12572110.png)

![N-[2,6-Dinitro-4-(trifluoromethyl)phenyl]valine](/img/structure/B12572121.png)
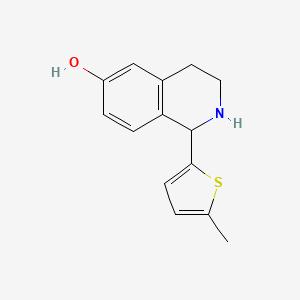
![1-Propanone, 1-[4-(hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]-](/img/structure/B12572135.png)
